(R)-1-(4-Methylpyridin-2-yl)ethanol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R)-1-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 |
InChI Key |
MLRVQWPIBKUBIN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)[C@@H](C)O |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies for R 1 4 Methylpyridin 2 Yl Ethanol
The synthesis of the chiral alcohol (R)-1-(4-Methylpyridin-2-yl)ethanol is a significant endeavor in medicinal and materials chemistry, necessitating precise control over stereochemistry. Various synthetic strategies have been developed, focusing on the efficient formation of the core pyridinylethanol structure and the stereoselective generation of the chiral center. These methodologies can be broadly categorized into the formation of the carbon skeleton and the subsequent or concurrent establishment of the desired stereochemistry.
Advanced Spectroscopic and Structural Characterization in Research
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
The IR spectrum of (R)-1-(4-Methylpyridin-2-yl)ethanol displays several characteristic absorption bands that confirm its structure. A broad and strong absorption band is typically observed in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. rsc.org The broadness of this peak is due to hydrogen bonding.
The C-H stretching vibrations of the methyl and methine groups are found in the 2850-3000 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine (B92270) ring appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.
The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of sharp to medium absorption bands in the 1400-1610 cm⁻¹ region. rsc.org A prominent band around 1605 cm⁻¹ is often attributed to the C=C stretching of the ring. rsc.org The C-O stretching vibration of the secondary alcohol is typically observed as a strong band in the range of 1050-1150 cm⁻¹. rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | ~3300-3400 | Strong, Broad |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | ~2850-3000 | Medium |
| C=C/C=N Stretch (Pyridine) | ~1400-1610 | Medium to Strong |
| C-O Stretch | ~1050-1150 | Strong |
While primarily used for functional group identification, IR spectroscopy can also offer insights into the conformational isomers of molecules. sapub.org For alcohols like ethanol (B145695), different conformers (e.g., gauche and trans) can exhibit slightly different vibrational frequencies, particularly for the O-H and C-O stretching modes. sapub.org
In the case of this compound, intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring can influence the conformational preference. This interaction would lead to a sharper O-H stretching band at a lower frequency compared to the non-hydrogen-bonded form. By analyzing the shape and position of the O-H band, often in dilute solutions to minimize intermolecular hydrogen bonding, it is possible to infer the presence and relative population of different conformers. Advanced techniques, such as matrix isolation IR spectroscopy, can be employed to trap and study individual conformers at low temperatures, providing more definitive conformational information. sapub.org
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For this compound (C₈H₁₁NO), the exact mass can be calculated and compared with the experimentally determined value.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Adduct | Predicted m/z |
| [M+H]⁺ | 138.09134 |
| [M+Na]⁺ | 160.07328 |
| [M+K]⁺ | 176.04722 |
Note: The predicted m/z values are calculated based on the elemental composition (C₈H₁₁NO) and the masses of the respective adducts. These serve as a reference for expected experimental outcomes.
Fragmentation Pathways in Electron Ionization Mass Spectrometry (EI/MS)
Electron ionization mass spectrometry (EI/MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and its subsequent fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure.
Although a specific EI/MS spectrum for this compound is not published, analysis of related structures like 2-Pyridineethanol and 4-Pyridineethanol from spectral databases provides a strong basis for predicting its fragmentation behavior. nih.govnist.gov The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (approximately 137 g/mol ).
Key fragmentation pathways would likely involve:
Alpha-cleavage: The bond between the carbinol carbon and the pyridine ring could break, leading to characteristic fragments.
Loss of a methyl group: Cleavage of the methyl group from the pyridine ring would result in a fragment ion with a mass loss of 15 amu.
Loss of water: Dehydration of the alcohol group is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass loss of 18 amu.
Pyridine ring fragmentation: The pyridine ring itself can undergo cleavage, producing characteristic ions. For instance, the mass spectrum of pyridine shows significant peaks at m/z 79 (molecular ion), 52, and 26. massbank.eu
Table 2: Predicted Key Fragment Ions in the EI/MS of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₈H₁₁NO]⁺ | 137 |
| [M-CH₃]⁺ | [C₇H₈NO]⁺ | 122 |
| [M-H₂O]⁺ | [C₈H₉N]⁺ | 119 |
| [C₆H₆N]⁺ | Pyridine ring fragment | 92 |
| [C₅H₅N]⁺ | Pyridine ring fragment | 79 |
Note: This table is predictive and based on the fragmentation patterns of analogous compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This information is fundamental for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.
Intermolecular Interactions: Hydrogen Bonding and π-Stacking
In the solid state, molecules of this compound would be expected to interact through various non-covalent forces. The hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. nih.gov This would likely lead to the formation of hydrogen-bonded chains or networks within the crystal lattice.
Polymorphism and Solid Solution Formation
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. nih.gov Different polymorphs can exhibit distinct physical properties. The potential for this compound to form polymorphs would depend on factors such as crystallization conditions (e.g., solvent, temperature). The study of pyridine itself has revealed the existence of multiple polymorphic forms under high pressure. nih.gov
Given its chiral nature, the formation of solid solutions is also a possibility, especially if crystallized with its enantiomer or with structurally similar compounds. The investigation of polymorphism and solid solution formation is critical for controlling the solid-state properties of a compound.
Chromatographic Methods for Purity Assessment in Research Batches
Chromatography is a fundamental technique for separating and analyzing mixtures. wisc.edu For chiral compounds, it is indispensable not only for determining chemical purity but also for quantifying the relative amounts of each enantiomer.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used for the qualitative monitoring of reactions and for assessing the purity of compounds. wisc.edulibretexts.org In the context of this compound, TLC is employed to quickly determine the presence of impurities in research batches.
The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase. wisc.eduorgchemboulder.com A small spot of the sample is applied to the plate, which is then placed in a chamber with the mobile phase. orgchemboulder.com As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. libretexts.orgorgchemboulder.com
For pyridyl alcohols such as this compound, standard silica gel plates are commonly used. wisc.edusigmaaldrich.com The choice of the mobile phase is critical for achieving good separation. sigmaaldrich.com A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). sigmaaldrich.com The polarity of the solvent system can be adjusted to optimize the separation and the resulting Retention Factor (Rf) values. sigmaaldrich.commit.edu Visualization of the separated spots is typically achieved under UV light, as pyridine derivatives are often UV-active. libretexts.org
Table 1: Representative TLC Method for Purity Assessment
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | wisc.edulibretexts.org |
| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 1:1 v/v) | sigmaaldrich.com |
| Sample Preparation | ~1 mg of the compound dissolved in 1 mL of a volatile solvent. | orgchemboulder.com |
| Application | Spotting with a microcapillary onto the baseline of the TLC plate. | mit.edu |
| Development | In a closed chamber until the solvent front is near the top of the plate. | orgchemboulder.com |
| Visualization | UV lamp (254 nm) | libretexts.org |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the precise quantification of components in a mixture and is particularly crucial for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. mdpi.com To separate enantiomers, a chiral stationary phase (CSP) is required. nih.gov
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are among the most versatile and widely used for the separation of a broad range of chiral molecules, including pyridyl alcohols. mdpi.comnih.gov Columns like the Daicel CHIRALPAK® series are frequently employed for this purpose. uvison.comhplc.euchiraltech.com These columns consist of a chiral selector, such as amylose tris(3-chlorophenylcarbamate), immobilized on a silica support. uvison.com
The separation mechanism relies on the differential interaction between the two enantiomers and the chiral stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), is optimized to achieve baseline separation of the enantiomers. researchgate.netnih.gov The detector, usually a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for the calculation of the enantiomeric purity. researchgate.netnih.gov For pyridyl derivatives, detection is often performed at a wavelength where the pyridine ring absorbs UV light. researchgate.net
Table 2: Representative Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Daicel CHIRALPAK® ID (amylose tris(3-chlorophenylcarbamate) on silica gel) | uvison.comct-k.com |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | uvison.com |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | researchgate.netct-k.com |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 260 nm | researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 20 °C) | nih.gov |
This method allows for the accurate determination of the ratio of this compound to its (S)-enantiomer, which is a critical quality attribute for its use in further research or as a building block in synthesis.
Computational and Theoretical Investigations of R 1 4 Methylpyridin 2 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. scispace.com By performing a geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. scielo.org.mx These parameters are crucial for understanding the molecule's three-dimensional shape and stability.
For instance, a DFT study on a structurally similar compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, using the B3LYP functional and 6-311+G(d,p) basis set, provided detailed geometric parameters. scispace.com A similar analysis for (R)-1-(4-Methylpyridin-2-yl)ethanol would yield comparable data, defining the precise spatial relationship between the 4-methylpyridine (B42270) ring and the ethanol (B145695) substituent. The optimized geometry is confirmed as a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. nih.govscispace.com
Table 1: Illustrative Calculated Geometric Parameters for a Related Pyridine-Methanol Derivative. Note: The following data is for (RS)-(4-bromophenyl)(pyridin-2-yl)methanol and serves as an example of typical results from a DFT geometry optimization. scispace.com
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-O | 1.427 | O-C-C(ring) | 108.5 |
| C-C(ring) | 1.521 | C-C-N | 115.7 |
| C(ring)-N | 1.345 | C(ring)-N-C(ring) | 117.2 |
| C-H(hydroxyl) | 0.965 | C-O-H | 107.9 |
Electronic structure analysis through DFT also involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
Natural Bond Orbital (NBO) analysis is a technique used to interpret a quantum chemical wavefunction in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method provides a quantitative description of bonding interactions and charge distribution within the molecule.
Table 2: Conceptual NBO Analysis Results. This table illustrates the type of data obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | σ(C-C(ring)) | > 5.0 |
| LP (N) | σ(C(ring)-C(ring)) | ~ 2.0 |
| σ (C-H) | σ(C-N) | < 1.0 |
| (LP = Lone Pair, σ = anti-bonding orbital) |
DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. ruc.dkresearchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. scispace.com These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. The calculated IR spectrum for this compound would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the methyl and aromatic groups, and C-N and C-C stretching vibrations within the pyridine (B92270) ring. A theoretical study on the related (RS)-(4-bromophenyl)(pyridin-2-yl)methanol showed C-C stretching modes in the 800-1600 cm⁻¹ range and C-H stretching in the 2929-3110 cm⁻¹ range. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, within a DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors for each atom. ruc.dk These values can then be converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR spectra. This prediction is invaluable for assigning signals in complex spectra and confirming the chemical structure. ruc.dk For this compound, calculations would predict distinct chemical shifts for the methyl group, the methine proton (CH-OH), the hydroxyl proton, and the three unique protons on the pyridine ring.
Table 3: Illustrative Predicted Vibrational Frequencies for a Related Pyridine-Methanol Derivative. Note: The following data is for (RS)-(4-bromophenyl)(pyridin-2-yl)methanol and serves as an example of typical results from a DFT IR prediction. scispace.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H Stretch | ~3400 |
| Aromatic C-H Stretch | 3110 - 3050 |
| Aliphatic C-H Stretch | 2980 - 2929 |
| Pyridine Ring Stretch | 1583, 1575, 1559 |
| C-O Stretch | ~1150 |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on static properties, molecular modeling and dynamics simulations explore the dynamic behavior and interactions of molecules.
This compound has rotational freedom around the single bonds connecting the hydroxyl group, the chiral center, and the pyridine ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
By systematically rotating key dihedral angles and calculating the potential energy at each step, an energy landscape can be generated. This map reveals the low-energy, preferred conformations and the transition states that connect them. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules. Steric and electronic factors, such as hydrogen bonding or repulsion between bulky groups, govern the relative stability of different conformers.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govmdpi.com This method is central to structure-based drug design. nih.gov For this compound, docking simulations could be used to screen for potential biological targets and to understand the molecular basis of its interactions.
The docking process involves placing the ligand in the binding site of a target protein and using a scoring function to evaluate and rank different binding poses. nih.govmdpi.com The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower energy scores typically indicating more favorable binding. nih.gov The results can identify key interactions, such as hydrogen bonds between the ligand's hydroxyl group and amino acid residues in the target, or hydrophobic interactions involving the pyridine ring. nih.gov These simulations provide valuable hypotheses about the molecule's potential mechanism of action that can guide further experimental investigation. Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. nih.gov
Mechanistic Studies through Computational Chemistry
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By modeling reaction pathways and transition states, researchers can gain a fundamental understanding of how transformations occur, which is crucial for optimizing reaction conditions and designing new catalysts.
Elucidation of Reaction Pathways and Transition States
A study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a structurally related compound, utilized DFT calculations to propose a concerted nucleophilic aromatic substitution mechanism. The researchers were able to calculate the energy profile of the reaction, identifying intermediates and transition states. Such an energy diagram provides critical information on the feasibility of a proposed mechanism. For a hypothetical reaction involving this compound, a similar approach would be used to understand its formation or subsequent reactions.
Table 1: Illustrative Example of Calculated Energies for a Reaction Pathway (Hypothetical)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Reaction Intermediate | -5.4 |
| TS2 | Second Transition State | +10.8 |
| Products | Final Products | -12.5 |
Note: This table is a hypothetical representation of data that could be generated from a computational study.
Prediction of Stereoselectivity in Catalytic Processes
A key area where computational chemistry excels is in predicting the stereochemical outcome of chiral syntheses. For a chiral molecule like this compound, understanding and predicting the enantioselectivity of its synthesis is of paramount importance. This is often achieved through the kinetic resolution of a racemic mixture.
Lipase-catalyzed asymmetric acetylation is a common method for resolving racemic 1-(2-pyridyl)ethanols. acs.org In these processes, one enantiomer reacts faster with an acetylating agent in the presence of a lipase (B570770), leaving the other enantiomer unreacted. Computational modeling can be used to understand the origin of this selectivity. By docking the enantiomers into the active site of the enzyme, researchers can analyze the interactions that favor the reaction of one enantiomer over the other. The (R)-enantiomer is typically favored in the acetylation of many 1-(2-pyridyl)ethanols catalyzed by Candida antarctica lipase (CAL), leading to the production of (R)-acetate and the unreacted (S)-alcohol. acs.org
Computational studies, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can calculate the energies of the transition states for the acetylation of both enantiomers. A lower activation energy for the (R)-enantiomer would explain its faster reaction rate.
Table 2: Example of Lipase-Catalyzed Resolution of 1-(2-Pyridyl)ethanols
| Substrate (1-(2-Pyridyl)ethanol derivative) | Enantiomeric Excess of (R)-acetate (%) | Enantiomeric Excess of (S)-alcohol (%) |
| 6-Methyl-2-pyridyl | >99 | >99 |
| 6-Bromo-2-pyridyl | >99 | >99 |
| 6-Phenyl-2-pyridyl | >99 | >99 |
Source: Adapted from data on the resolution of various 1-(2-pyridyl)ethanols. acs.org Note that this compound was not specifically listed in the referenced study, but the data illustrates the high selectivity achievable for similar compounds.
Structure-Property Relationships Derived from Computational Data
Computational methods are also instrumental in establishing relationships between the structure of a molecule and its physical and chemical properties. This is particularly valuable for designing molecules with specific desired characteristics.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule, which can be calculated using quantum chemical methods like DFT, governs its reactivity. For this compound, properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential can provide insights into its chemical behavior.
For example, the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack or coordination to metal ions. The hydrogen atom of the hydroxyl group will be acidic and prone to abstraction. DFT calculations on pyridine-ethanol mixtures have shown that hydrogen bonding between the pyridine nitrogen and the ethanol hydroxyl group plays a significant role in the properties of the mixture. rsc.orgrsc.org
Reactivity descriptors derived from DFT, such as the Fukui function, can predict the most likely sites for nucleophilic and electrophilic attack. While specific data for this compound is not present in the searched literature, studies on similar aromatic and alcohol-containing molecules consistently use these computational tools to predict reactivity. researchgate.net
Table 3: Hypothetical Calculated Electronic Properties
| Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |
Note: This table contains hypothetical values for illustrative purposes, as specific calculated data for this compound was not found.
Understanding Chiral Recognition Processes
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind enantioselective catalysis and chiral separations. Computational modeling is a powerful tool for visualizing and quantifying the interactions that govern chiral recognition. researchgate.net
In the context of this compound, chiral recognition could be studied in several scenarios, such as its interaction with a chiral stationary phase in chromatography or its binding to a biological receptor. Molecular docking and molecular dynamics simulations are commonly used to model these interactions. These methods can predict the preferred binding orientation of each enantiomer and calculate the binding energies.
For example, a study on the chiral recognition of dansyl amino acids with a chiral molecular micelle used molecular dynamics to investigate the interactions. researchgate.net The study revealed that differences in hydrogen bonding and hydrophobic interactions were responsible for the differential binding of the enantiomers. A similar approach could be applied to understand how this compound might be resolved using a chiral selector, or how it might interact with a chiral biological target. The "three-point interaction model" is a classical concept in chiral recognition, and computational studies can provide a detailed picture of these interactions, including hydrogen bonds, steric repulsion, and electrostatic interactions. researchgate.net
Chemical Reactivity and Transformation Pathways of R 1 4 Methylpyridin 2 Yl Ethanol
Reactions Involving the Alcohol Functionality
The hydroxyl group attached to the chiral center is a key site for various chemical modifications, including esterification, etherification, oxidation, and dehydration.
Esterification and Etherification Reactions
The secondary alcohol functionality of (R)-1-(4-Methylpyridin-2-yl)ethanol can be readily converted into esters and ethers through established synthetic protocols.
Esterification: Esters are commonly formed through the reaction of the alcohol with carboxylic acids or their more reactive derivatives, such as acid anhydrides and acyl chlorides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.uk This reaction is reversible, and the equilibrium can be driven towards the ester product by removing water as it forms. chemguide.co.uk
A more efficient method for esterifying secondary alcohols involves acylation with an acid anhydride (B1165640), often in the presence of a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net For instance, reaction with acetic anhydride can yield the corresponding acetate (B1210297) ester. medcraveonline.com The use of a catalyst like DMAP can significantly accelerate the acylation of alcohols. organic-chemistry.org
Etherification: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comyoutube.com This S\textsubscript{N}2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. youtube.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. youtube.com The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com An alternative, milder method uses silver oxide (Ag₂O) with an alkyl halide, which avoids the need for a strong base and is particularly useful for sensitive substrates. libretexts.org
Table 1: Common Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type | General Mechanism |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Acid-catalyzed nucleophilic acyl substitution |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride), Catalyst (e.g., Pyridine, DMAP) | Ester | Nucleophilic acyl substitution |
Oxidation Reactions
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(4-methylpyridin-2-yl)ethan-1-one. chemistryviews.orgchemistrysteps.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. chemistryviews.orgchemistrysteps.com
Common chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this purpose and are typically used in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation. chemistryviews.orgresearchgate.netlibretexts.org PCC is known as a mild oxidizing agent that converts secondary alcohols to ketones efficiently. libretexts.org Other methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane oxidation. chemistryviews.org Oxidation of secondary alcohols can also be achieved with t-butyl hypochlorite (B82951) in the presence of pyridine. rsc.org
Table 2: Selected Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Common Name/Abbreviation | Typical Solvent |
|---|---|---|
| C₅H₅NH⁺CrO₃Cl⁻ | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |
| (C₅H₅NH⁺)₂Cr₂O₇²⁻ | Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) |
| DMSO, (COCl)₂, Et₃N | Swern Oxidation | Dichloromethane (CH₂Cl₂) |
| t-Butyl hypochlorite/Pyridine | - | Dichloromethane (CH₂Cl₂) |
Dehydration Pathways to Alkenyl Pyridines
The elimination of water from this compound leads to the formation of 4-methyl-2-vinylpyridine. This dehydration reaction is typically achieved under acidic or basic conditions.
Acid-catalyzed dehydration proceeds by protonating the hydroxyl group to form a good leaving group (water). libretexts.orglibretexts.org For secondary alcohols, the reaction generally follows an E1 mechanism, involving the formation of a secondary carbocation intermediate after the loss of water. libretexts.orgyoutube.com A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) yields the alkene. youtube.com This process requires heating in the presence of a strong acid such as sulfuric or phosphoric acid. libretexts.org
Alternatively, dehydration can be accomplished under basic conditions. A patented process describes the dehydration of 2-pyridine ethanol (B145695) to 2-vinyl pyridine by heating it in the presence of a strong inorganic alkali, such as a caustic alkali solution. google.com This method can be performed at atmospheric pressure with simultaneous distillation of the vinyl pyridine product. google.com
Reactions of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of coordinating to metal centers.
Protonation and Brønsted Basicity
The pyridine nitrogen atom in this compound is a Brønsted-Lowry base, capable of accepting a proton from an acid. The basicity of the pyridine ring is influenced by its substituents. The electron-donating methyl group at the 4-position increases the electron density on the nitrogen atom, making it more basic than pyridine itself. The conjugate acid of the parent compound, 4-methylpyridine (B42270) (also known as γ-picoline), has a pKa of 5.98. wikipedia.orgnih.govhmdb.ca This value serves as a close approximation for the basicity of this compound, as the ethanol substituent at the 2-position has a relatively small inductive effect on the nitrogen's basicity.
Coordination Chemistry and Metal Complex Formation
The pyridine nitrogen atom readily donates its lone pair of electrons to transition metal ions, acting as a monodentate ligand to form coordination complexes. nih.govjscimedcentral.com Furthermore, the hydroxyl group can be deprotonated to act as a second binding site, allowing the molecule to function as a bidentate, anionic pyridinyl alcoholato ligand. mdpi.comresearchgate.net This chelation often results in the formation of stable, five-membered rings with the metal center.
Pyridyl alcohol ligands have been shown to form complexes with a wide array of transition metals, including ruthenium, molybdenum, aluminum, copper, nickel, and cobalt. nih.govmdpi.comrsc.org The resulting metal complexes exhibit diverse coordination geometries and have found applications in catalysis. mdpi.comrsc.org For example, ruthenium and molybdenum complexes bearing pyridinyl alcoholato ligands have been synthesized and investigated for their catalytic activity in olefin metathesis and epoxidation reactions, respectively. mdpi.com Similarly, aluminum complexes with related pyridine-substituted alcohol ligands have been used as initiators in ring-opening polymerization. rsc.org
N-Oxidation Pathways
The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. quora.comwikipedia.org The N-oxide can be synthesized through various oxidation methods.
Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and systems like hydrogen peroxide in acetic acid. arkat-usa.org For instance, the oxidation of 3-substituted pyridines to their N-oxides has been shown to be highly efficient with m-CPBA. arkat-usa.org Catalytic systems involving methyltrioxorhenium (MTO) with hydrogen peroxide are also effective for the N-oxidation of substituted pyridines, often requiring only small amounts of the catalyst. arkat-usa.org The general mechanism for N-oxidation involves the nucleophilic attack of the pyridine nitrogen's lone pair of electrons on the electrophilic oxygen of the oxidizing agent.
The formation of the N-oxide derivative, this compound N-oxide, activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution. quora.com This increased reactivity is attributed to the resonance contribution of the N-oxide group, which can donate electron density to the ring.
A patented process describes the preparation of pyridine alcohols from pyridine N-oxides by reacting an alkylpyridine N-oxide with a carboxylic acid anhydride. google.com This suggests a potential synthetic route starting from the N-oxide of a related precursor to obtain pyridyl alcohols.
Functionalization of the Pyridine Ring System
Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgpearson.com This deactivation makes direct substitution on the pyridine ring challenging, often requiring harsh reaction conditions. wikipedia.orgquimicaorganica.org The presence of the nitrogen atom and its potential to be protonated or complex with Lewis acids further deactivates the ring towards electrophiles. pearson.comuonbi.ac.ke
For pyridine itself, electrophilic attack preferentially occurs at the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com However, the presence of activating groups can enhance the reactivity of the pyridine ring and influence the regioselectivity of the substitution. pearson.comuonbi.ac.ke In the case of this compound, the 4-methyl group is an activating group, which would be expected to direct incoming electrophiles to the ortho and para positions relative to itself (the 3- and 5-positions of the pyridine ring). libretexts.org
The formation of the pyridine N-oxide significantly alters the reactivity for EAS reactions. The N-oxide group increases the electron density at the 2- and 4-positions, making these sites more favorable for electrophilic attack. quora.com Computational studies on the nitration of pyridine and pyridine-N-oxide have shown that while the reaction with pyridine itself is difficult due to protonation in the acidic medium, pyridine-N-oxide can undergo nitration. rsc.orgresearchgate.net The kinetic product of the nitration of pyridine-N-oxide is often the ortho-substituted compound. rsc.org
| Position of Substitution | Influence of Nitrogen Atom | Influence of 4-Methyl Group | Influence of N-Oxide Group |
| 2-position | Deactivated | Activated | Activated |
| 3-position | Less Deactivated | Activated | Less Activated |
| 5-position | Less Deactivated | Activated | Less Activated |
| 6-position | Deactivated | Activated | Activated |
Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds
Transition metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of substituted pyridines, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds.
The pyridyl group itself can act as a directing group in these reactions, typically facilitating the activation of the ortho-C–H bond. acs.org For this compound, the hydroxyl group could also potentially serve as a directing group, influencing the regioselectivity of the C-H activation. The development of ligands and catalytic systems is crucial for controlling the position of functionalization. nih.gov For instance, specific templates have been designed to achieve meta-C–H activation of substrates containing a pyridine moiety. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of substituted pyridines. tcichemicals.comresearchgate.net Pyridine sulfinates have emerged as effective coupling partners in palladium-catalyzed reactions with aryl halides. tcichemicals.com Additionally, triorganoindium reagents, stabilized by coordination with 4-(dimethylamino)pyridine (DMAP), have shown excellent reactivity in palladium-catalyzed cross-coupling reactions. rsc.org Ruthenium and iridium terpyridine complexes have been shown to catalyze the cross-coupling of primary alcohols with secondary benzylic alcohols. rsc.org
| Reaction Type | Catalyst/Reagent | Bond Formed | Key Feature |
| Suzuki-Miyaura Coupling | Palladium | C-C | Utilizes pyridine sulfinates as coupling partners. tcichemicals.com |
| Cross-Coupling | Palladium | C-C | Employs stable solid triorganoindium reagents. rsc.org |
| Alcohol Cross-Coupling | Ruthenium or Iridium | C-C | Couples primary and secondary benzylic alcohols. rsc.org |
| C-H Functionalization | Transition Metals (e.g., Pd) | C-C, C-Heteroatom | Direct functionalization of C-H bonds. rsc.orgnih.gov |
Stereochemical Stability and Racemization Studies
The stereochemical stability of the chiral center in this compound is a critical aspect of its chemistry, particularly in applications where enantiopurity is essential. Chiral alcohols can undergo racemization under certain conditions, which would diminish their enantiomeric excess.
Studies on related chiral β-amino alcohols with a 2-pyridyl moiety have shown that reactions involving the chiral center can proceed with either retention or inversion of configuration, depending on the reaction mechanism. mdpi.comnih.gov For example, direct substitution of a hydroxyl group via an SN2 mechanism would lead to inversion of stereochemistry. nih.gov However, if the reaction proceeds through the formation of an intermediate like an aziridine, the stereochemical outcome can be more complex. mdpi.comnih.gov
The racemization of chiral alcohols can be catalyzed by transition metals. mdpi.com In the context of dynamic kinetic resolution (DKR), a process that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, various metal catalysts are employed to racemize the alcohol. mdpi.com This indicates that under certain catalytic conditions, the stereocenter of this compound could be susceptible to racemization.
The stability of the stereocenter is also influenced by the reaction conditions, such as temperature and the presence of acids or bases. Studies on the racemization of other chiral compounds have shown that these factors can significantly affect the rate of racemization. nih.gov Lipase-catalyzed enantioselective acetylation has been used for the optical resolution of racemic 1-(2-pyridyl)ethanols, highlighting the importance of maintaining stereochemical integrity during enzymatic transformations. acs.org
Investigation of Derivatives and Analogues of R 1 4 Methylpyridin 2 Yl Ethanol
Structural Modifications of the Pyridine (B92270) Moiety
The position of the methyl group on the pyridine ring is a key determinant of the molecule's spatial arrangement and reactivity. While the parent compound features a methyl group at the 4-position, analogues with the methyl group at other positions, such as the 6-position to yield (R)-1-(6-Methylpyridin-2-yl)ethanol, have been synthesized and studied. The complexing abilities of different methyl-substituted pyridines (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine) have been shown to vary, suggesting that the location of the methyl group can impact the molecule's interactions with other chemical species. nih.gov
Furthermore, the introduction of other substituents on the pyridine ring has been explored. For instance, the synthesis of 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine demonstrates the feasibility of incorporating more complex amine-based substituents onto the pyridine backbone. ambeed.com These modifications can lead to significant changes in the molecule's polarity, basicity, and potential for hydrogen bonding.
| Compound Name | Modification | CAS Number | Reference |
|---|---|---|---|
| (R)-1-(6-Methylpyridin-2-yl)ethanol | Methyl group at position 6 | 676476-21-4 | orgsyn.org |
| 1-(Pyridin-2-yl)ethanol | Unsubstituted pyridine | 18728-61-5 | nih.gov |
| 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine | Amine substitution on pyridine | Not available | ambeed.com |
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a well-known heterocyclic nucleus found in a variety of biologically active compounds. nih.govflvc.org Synthetic strategies to incorporate this moiety often involve the cyclization of thiosemicarbazide (B42300) derivatives. flvc.org While direct analogues of (R)-1-(4-Methylpyridin-2-yl)ethanol featuring a thiadiazole ring are not extensively documented, the general synthetic accessibility of thiadiazoles suggests their potential as pyridine bioisosteres. google.com
Thiazolidinones: Thiazolidin-4-ones are another class of heterocyclic compounds with a broad spectrum of reported biological activities. organic-chemistry.orgmissouri.edu Their synthesis is often achieved through multi-component reactions involving an amine, an aldehyde, and a mercapto-acid derivative. wikipedia.orgorganic-chemistry.org The thiazolidinone ring is amenable to substitution at positions 2, 3, and 5, allowing for a high degree of structural diversity. nih.gov
Isoindoline-1,3-diones: Also known as phthalimides, isoindoline-1,3-dione derivatives are important in medicinal chemistry. sigmaaldrich.com The synthesis of analogues such as 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione demonstrates the linkage of a pyridine-containing side chain to the isoindoline-1,3-dione core. google.com
Pyrrolidinediones: The incorporation of pyrrolidine-based structures has also been explored. For example, (1-(4-Methylpyridin-2-yl)pyrrolidin-2-yl)methanol represents an analogue where the ethyl alcohol side chain is part of a pyrrolidine (B122466) ring attached to the 4-methylpyridine (B42270) core. rsc.org
| Heterocyclic System | Example Compound | CAS Number | Reference |
|---|---|---|---|
| Isoindoline-1,3-dione | 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione | 17624-26-9 | google.com |
| Pyrrolidine | (1-(4-Methylpyridin-2-yl)pyrrolidin-2-yl)methanol | 1247707-52-3 | rsc.org |
Derivatization at the Hydroxyl Group and Stereocenter
The secondary alcohol functionality is a prime target for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. The stereocenter at the carbinol carbon is a critical feature, and its retention or inversion during derivatization is a key consideration.
Esterification of the hydroxyl group is a common strategy to produce prodrugs or to modify the pharmacokinetic profile of a molecule. While specific ester derivatives of this compound are not widely reported in the reviewed literature, general methods for the esterification of secondary alcohols are well-established. These methods often involve reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent. A review of ester derivatives from secondary metabolites highlights various esterification techniques that could be applicable. google.com
Similarly, the formation of ether derivatives can be achieved through Williamson ether synthesis or other related methods. These modifications can significantly alter the hydrogen-bonding capacity and polarity of the parent molecule.
The conversion of the alcohol to an amine, followed by acylation, can lead to the formation of amide derivatives. A potential synthetic route for this transformation is the Ritter reaction, where a secondary alcohol reacts with a nitrile in the presence of a strong acid to form an N-substituted amide. organic-chemistry.orgmissouri.eduwikipedia.org This reaction provides a direct pathway to introduce an amide functionality at the stereocenter.
Exploration of Poly-Substituted Analogues
The synthesis of analogues with multiple substitutions on the pyridine ring or other parts of the molecule allows for a more detailed exploration of the chemical space. Research into the synthesis of polysubstituted pyridines has demonstrated efficient protocols for creating highly functionalized structures. wikipedia.org For example, sequential cross-coupling reactions can be employed to introduce various substituents at different positions of the pyridine ring with high chemoselectivity.
Systematic Structure-Reactivity and Structure-Selectivity Relationship Studies in Derivative Series
The catalytic performance of chiral ligands and catalysts derived from this compound is intricately linked to their molecular architecture. Systematic modifications of the parent structure have been shown to profoundly influence both the reactivity and the stereoselectivity of the catalytic systems they are part of. These structure-reactivity and structure-selectivity relationship (SAR) studies are crucial for the rational design of more efficient and selective catalysts. The key areas of structural variation typically involve substitution on the pyridine ring and modification of the alcohol moiety.
Research into analogous pyridine-containing catalytic systems has demonstrated that the electronic properties of substituents on the pyridine ring play a critical role in modulating the catalytic activity. In a study on iron(III) pyridinophane complexes, a clear correlation was observed between the electronic nature of the substituent at the 4-position of the pyridine ring and the catalytic yield of a C-C coupling reaction. nih.gov Electron-withdrawing groups (EWGs) on the pyridine ring were found to enhance the catalytic activity. This is attributed to the EWGs making the metal center more electrophilic and easier to reduce, which can be a key step in the catalytic cycle. nih.gov
The following table illustrates the effect of different substituents on the pyridine ring on the catalytic yield in a model Suzuki-Miyaura coupling reaction catalyzed by an iron(III) pyridinophane complex.
| Catalyst Ligand | Pyridine Substituent (at 4-position) | Hammett Parameter (σp) | Reaction Yield (%) |
| L1 | -OCH3 | -0.27 | 32 |
| L2 | -CH3 | -0.17 | 38 |
| L3 | -H | 0.00 | 45 |
| L4 | -Cl | 0.23 | 51 |
| L5 | -Br | 0.23 | 52 |
| L6 | -CN | 0.66 | 58 |
| Data sourced from studies on iron(III) pyridinophane complexes, analogous to derivatives of this compound. nih.gov |
This trend suggests that for derivatives of this compound, introducing electron-withdrawing substituents on the pyridine ring could be a viable strategy to enhance their reactivity in catalytic applications where the Lewis acidity of a coordinated metal center is important.
Furthermore, the steric environment around the catalytic active site, which can be altered by changing the substituents, has a significant impact on enantioselectivity. In studies of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, which are structurally related to derivatives of the title compound, the nature of alkyl groups at the 5-position of the imidazolidinone ring was found to be a determining factor for the enantiomeric excess (ee) in asymmetric Henry reactions. nih.gov
The table below shows the influence of the ligand structure on the enantioselectivity of the copper(II)-catalyzed asymmetric Henry reaction.
| Ligand | Configuration | Product Enantiomer | Enantiomeric Excess (ee, %) |
| Ligand A | cis | S | 97 |
| Ligand B | trans | R | 96 |
| Data from a study on chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives, illustrating the principle of steric influence on enantioselectivity. nih.gov |
These findings highlight that not only the presence and nature of substituents but also their stereochemical arrangement are crucial for achieving high levels of enantioselectivity. For derivatives of this compound, this implies that modifications to the methyl group or the introduction of other substituents on the pyridine ring would need to be carefully considered to optimize the chiral pocket of the resulting catalyst.
In addition to electronic and steric effects on the pyridine ring, modifications to the alcohol group can also influence catalytic outcomes. While direct systematic studies on the alcohol moiety of this compound are not extensively documented in publicly available research, studies on related 4-aminopyridine (B3432731) catalysts for the functionalization of alcohols have shown that altering the substituents on the nitrogen atom of the pyridine core can significantly affect both activity and selectivity. researchgate.net This suggests that derivatization of the hydroxyl group in this compound, for instance, by converting it into an ether or an ester, could provide another handle for tuning its catalytic properties.
Future Research Directions and Unexplored Avenues
Development of Novel Biocatalytic Routes for Enantiopure Synthesis
The production of single-enantiomer compounds is critical in fields such as pharmaceuticals and materials science. While classical chemical synthesis often produces racemic mixtures requiring challenging resolution steps, biocatalysis offers a direct route to enantiopure products. Future research should focus on developing enzymatic processes for the asymmetric reduction of the precursor ketone, 2-acetyl-4-methylpyridine, to selectively yield the (R)-enantiomer.
A promising avenue involves the application of aldo-keto reductases (AKRs). Research on similar chiral drug intermediates has demonstrated that AKRs can be highly effective, yet there is often substantial room for improvement. nih.gov The rational design and directed evolution of AKRs could significantly enhance their catalytic potential for synthesizing (R)-1-(4-Methylpyridin-2-yl)ethanol. nih.gov By identifying key amino acid residues in the enzyme's active site that govern substrate binding and stereoselectivity, targeted mutations can be introduced. This approach has been shown to increase catalytic yields and improve thermal and solvent stability for the synthesis of other chiral alcohols. nih.gov
Table 1: Hypothetical Performance Enhancement of an Aldo-Keto Reductase (AKR) for this compound Synthesis
| Enzyme Variant | Relative Catalytic Yield (%) | Enantiomeric Excess (e.e.) of (R)-enantiomer (%) |
| Wild-Type AKR | 100 | >90% |
| Mutant 1 (Single-site) | 150 | >93% |
| Mutant 2 (Single-site) | 190 | >94% |
| Mutant 3 (Double-site) | 210 | >95% |
This table is a hypothetical projection based on reported improvements for other enzyme systems, such as those described for a duloxetine (B1670986) intermediate. nih.gov
Integration into Flow Chemistry and Sustainable Synthetic Methodologies
Traditional batch processing for the synthesis of pyridine (B92270) derivatives can be inefficient and pose safety challenges, especially at industrial scales. researchgate.netdntb.gov.ua The integration of the synthesis of this compound into continuous flow chemistry systems presents a significant opportunity for process optimization and sustainability.
Microreactor technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. dntb.gov.uaresearchgate.net Studies on the flow synthesis of related compounds, such as 2-[methyl(pyridin-2-yl)amino]ethanol, have shown that continuous flow processes can dramatically outperform batch reactors. dntb.gov.ua For instance, under optimal conditions, a single microreactor chip at an elevated temperature (e.g., 160 °C) was able to produce the equivalent of more than five batch reactors operating at a lower temperature (120 °C). dntb.gov.ua Adopting a flow-based synthesis for this compound could lead to shorter reaction times, higher yields, avoidance of complex work-up procedures, and reduced chemical waste. mdpi.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Hours to Days | Seconds to Minutes |
| Heat Transfer | Poor, risk of local hotspots | Excellent, uniform heating |
| Safety | Higher risk with large volumes | Inherently safer, small volumes |
| Scalability | Difficult, requires reactor redesign | Simple, "scaling-out" by running reactors in parallel |
| Productivity | Lower, includes downtime | Higher, continuous operation |
This table is based on general principles and specific data reported for the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol. researchgate.netscribd.com
Advanced Materials Science Applications Utilizing Chiral Pyridinylethanol Scaffolds
Chirality is a fundamental property that is increasingly being exploited in materials science to create advanced materials with unique optical, electronic, and magnetic properties. chiralpedia.comrice.edu The handedness of chiral molecules allows them to interact with polarized light and spin-polarized electrons in specific ways, which is crucial for developing next-generation technologies. youtube.comyoutube.com The this compound scaffold is an ideal building block for incorporation into novel chiral materials.
Future research could explore its use in several areas:
Chiral Polymers and Liquid Crystals: The molecule could serve as a monomer or a chiral dopant to induce helical structures in polymers or liquid crystal phases. These materials are essential for advanced display technologies and optical filters. chiralpedia.com
Chiral Perovskites: Two-dimensional chiral perovskites are emerging as promising materials for low-energy transistors and for converting sunlight into electricity via the bulk photovoltaic effect. yale.edu Incorporating the pyridinylethanol moiety as the chiral organic cation could lead to new perovskite structures with tailored chiroptical properties.
Spintronics: Chiral materials can act as spin filters, a property known as chirality-induced spin selectivity (CISS). Integrating the (R)-scaffold into electronic devices could enable more efficient control over electron spin for advanced computational and memory systems. youtube.com
Table 3: Potential Materials Science Applications for Chiral Pyridinylethanol Scaffolds
| Application Area | Role of this compound | Potential Impact |
| Optoelectronics | Chiral building block in polymers or perovskites | More efficient circularly polarized light emission/detection for 3D displays. chiralpedia.com |
| Spintronics | Component of a chiral spin-filtering layer | Development of low-power memory and logic devices based on electron spin. youtube.com |
| Catalysis | Chiral ligand for asymmetric metal catalysts | Creation of highly selective catalysts for producing other enantiopure chemicals. chiralpedia.com |
| Sensors | Functional unit in a chiral sensing platform | High-sensitivity detection of other chiral biomolecules. |
Exploration of Emerging Spectroscopic Techniques for Characterization
While standard techniques like NMR and HPLC are used for routine characterization, a deeper understanding of the three-dimensional structure and chiroptical properties of this compound and its derivatives requires more advanced spectroscopic methods. Future work should employ emerging techniques to provide a more complete picture of its behavior.
The absolute configuration of chiral molecules is unequivocally determined by chiroptical spectroscopies. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. These experimental spectra, when compared with spectra predicted by quantum chemical calculations, provide unambiguous assignment of the (R) or (S) configuration. Researchers have recently developed standardized procedures for studying the chiroptical properties of other novel chiral materials, providing a roadmap for characterizing this compound. yale.edu
Predictive Modeling for Rational Design of Derivatives and Reaction Pathways
Computational chemistry and predictive modeling are indispensable tools for accelerating research and development. By using theoretical models, researchers can screen potential derivatives and optimize reaction pathways in silico before committing to extensive lab work.
Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, as demonstrated in the study of related pyridine derivatives. dntb.gov.ua This approach can model transition states, calculate activation energies, and predict thermodynamic parameters for both chemical and biocatalytic synthesis routes. dntb.gov.uascribd.com Such modeling would enable the rational design of more efficient catalysts and the optimization of reaction conditions for flow chemistry.
Furthermore, predictive modeling can guide the design of new materials. By simulating the electronic and optical properties of hypothetical polymers or metal-organic frameworks incorporating the this compound scaffold, researchers can identify derivatives with the most promising characteristics for specific applications in electronics or photonics. This synergy between predictive modeling and experimental synthesis creates a powerful feedback loop for the rational design of next-generation functional materials.
Q & A
Q. What are the most effective synthetic routes for (R)-1-(4-Methylpyridin-2-yl)ethanol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts. Key methods include:
- Biocatalytic reduction : Enzymes like alcohol dehydrogenases (ADHs) in aqueous or biphasic systems, achieving >90% enantiomeric excess (ee) under optimized pH (6.5–7.5) and temperature (25–30°C) .
- Chemical catalysis : Borane complexes (e.g., BH₃·SMe₂) with chiral oxazaborolidines yield 98% ee in toluene at 20°C .
- Comparative Table :
| Method | Catalyst/System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Biocatalytic | ADH from Lactobacillus | 85 | 92 | |
| Borane-oxazaborolidine | BH₃·SMe₂ | 95 | 98 |
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- X-ray crystallography : Resolves absolute configuration (e.g., Agilent SuperNova diffractometer with Mo-Kα radiation). Key parameters include bond angles (C-O: 1.43 Å) and torsional angles .
- Spectroscopic techniques :
- NMR : ¹H NMR (δ 1.45 ppm for CH₃, δ 4.85 ppm for OH) and ¹³C NMR (δ 70.2 ppm for chiral carbon) .
- IR : O-H stretch at 3350 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess measurements between HPLC and polarimetry?
- Methodological Answer : Discrepancies arise from solvent effects or impurities. Mitigation strategies:
- Cross-validation : Use multiple techniques (e.g., chiral GC, circular dichroism) .
- Calibration standards : Employ pure (R)- and (S)-enantiomers to verify retention times and optical rotations .
- Example : A 5% deviation in ee between HPLC and polarimetry was traced to residual solvent in HPLC samples; drying under vacuum resolved the issue .
Q. What structure-activity relationship (SAR) trends are observed in derivatives of this compound, particularly for antibacterial applications?
- Methodological Answer : Modifications to the pyridine ring and ethanol group alter bioactivity:
- Pyridine substitution : 4-Methyl groups enhance lipid solubility, improving bacterial membrane penetration (MIC: 15 µg/mL vs. S. aureus) .
- Ethanol oxidation : Conversion to ketone reduces activity (MIC increases to >50 µg/mL) .
- Assessment protocol :
Dissolve derivatives in 25% ethanol/methanol.
Test against Gram-positive/negative strains using agar diffusion.
Compare zones of inhibition to chloramphenicol controls (30 µg/mL) .
Q. What methodologies optimize the environmental sustainability of synthesizing this compound?
- Methodological Answer : Green chemistry approaches include:
- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor: 8.2 → 5.6) .
- Biocatalyst recycling : Immobilize ADHs on silica gel, achieving 5 reaction cycles with <10% activity loss .
- Waste analysis : Use life-cycle assessment (LCA) to quantify energy/water use and biodegradability (OECD 301F protocol) .
Future Research Directions
- Biocatalytic optimization : Engineer thermostable ADHs for higher turnover numbers (>10⁴ h⁻¹) .
- Ecotoxicity profiling : Assess aquatic toxicity (Daphnia magna LC₅₀) and bioaccumulation potential (log Kow >3.0 indicates risk) .
- Targeted drug delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
